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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of INJ-64264681,
a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), against other established BTK
inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The information is compiled from publicly
available clinical trial data and pharmacological studies to facilitate an objective comparison of
their performance.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of JNJ-64264681 and its
comparators, providing a clear basis for comparison of their absorption, distribution,
metabolism, and excretion profiles.

Table 1: Single-Dose Pharmacokinetic Parameters of BTK Inhibitors
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Parameter JNJ-64264681 Ibrutinib Acalabrutinib Zanubrutinib
Dose Range

4 - 400[1] 420 - 840[2] 15 - 400[3] 40 - 320[4][5]
(mg)
Tmax (median,
) ~4[1] 1-2[6] 0.5-0.75 1.25-2.25[7]

. . ~0.9 (parent), 6.9

Terminal Half-life )

1.6 - 13.2[1][8] 4 - 6[6] (active ~2 - 4[5]
(mean, h) )

metabolite)

Less than dose- Approximately

Dose ) Dose- Dose-
) . proportional from  dose- ) ]

Proportionality ) proportional proportional

4 to 36 mg[1][8] proportional

Table 2: Multiple-Dose Pharmacokinetic Parameters of BTK Inhibitors

Parameter JNJ-64264681 Ibrutinib Acalabrutinib Zanubrutinib
) 160 mg twice
] ] 36, 100, 200 mg 420 or 840 mg 100 mg twice ]
Dosing Regimen ) ) ) daily or 320 mg
once daily[1][8] once daily[2] daily _
once daily[5]
Minimal
Time to Steady - N )
Stat By day 2[1][8] Not specified Not specified accumulation
ate
observed[4]
Minimal
Accumulation -~ N )
Not specified 1-1.6 Not specified accumulation

Ratio

observed[4]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of

JNJ-64264681 and the comparator BTK inhibitors, based on available information from clinical

trial protocols and publications.

JNJ-64264681
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A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of JNJ-64264681.[1][8] The study
consisted of two parts: a single-ascending dose (SAD) phase and a multiple-ascending dose
(MAD) phase.[1][8]

Study Population: Healthy adult participants.[1][8]

SAD Phase: Increasing single doses of INJ-64264681 (ranging from 4 to 400 mg) or
placebo were administered to fasted male participants.[1][8]

MAD Phase: Participants received once-daily doses of 36, 100, or 200 mg of INJ-64264681
for 10 days.[1][8]

Pharmacokinetic Sampling: Venous blood samples were collected at pre-defined time points
after drug administration to determine the plasma concentrations of JNJ-64264681.

Bioanalytical Method: While specific details of the assay are not publicly available, plasma
concentrations of JNJ-64264681 were likely determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such
studies.

Ibrutinib

The pharmacokinetics of ibrutinib have been evaluated in several clinical studies, including a

Phase 1b/2 study in patients with B-cell malignancies.[2][9]

Study Population: Patients with recurrent B-cell malignancies, including chronic lymphocytic
leukemia (CLL).[2][9]

Dosing Regimens: Dose-escalation studies evaluated doses from 1.25 to 12.5 mg/kg/day,
with fixed-dose cohorts at 420 mg and 840 mg once daily.[9]

Pharmacokinetic Sampling: Blood samples for PK assessment were collected during the first
treatment cycle at various time points post-dose.[2]

Bioanalytical Method: Ibrutinib plasma concentrations were quantified using a validated LC-
MS/MS method.[10][11][12] The method typically involves protein precipitation for sample
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preparation, followed by chromatographic separation and mass spectrometric detection.[10]
[12] The linear range of quantification is generally established to cover the expected plasma
concentrations.[10][11]

Acalabrutinib

The pharmacokinetic profile of acalabrutinib was characterized in Phase 1/2 studies involving
healthy volunteers and patients with B-cell malignancies.[3][13]

Study Population: Healthy adult volunteers and patients with chronic lymphocytic leukemia
(CLL).[3][13]

o Dosing Regimens: Dose-ranging studies evaluated single doses from 15 to 400 mg and
multiple-dose regimens, with 100 mg twice daily being the recommended dose.[3]

o Pharmacokinetic Sampling: Blood samples were collected at various time points pre- and
post-dose to determine the plasma concentrations of acalabrutinib and its active metabolite,
ACP-5862.[14]

» Bioanalytical Method: A validated LC-MS/MS method was used for the simultaneous
quantification of acalabrutinib and its active metabolite in human plasma.[15][16][17] The
method typically utilizes liquid-liquid extraction for sample preparation and deuterated
internal standards for accurate quantification.[15][16][17]

Zanubrutinib

The pharmacokinetics of zanubrutinib were assessed in a Phase 1, open-label, dose-
escalation and expansion study in patients with B-cell malignancies.[4][18]

o Study Population: Patients with relapsed/refractory B-cell malignancies.[4][5]

o Dosing Regimens: The dose-escalation phase evaluated once-daily doses of 40 mg, 80 mg,
160 mg, and 320 mg, as well as a 160 mg twice-daily regimen.[4]

e Pharmacokinetic Sampling: Blood samples were collected at specified time points after drug
administration to characterize the plasma concentration-time profile.
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o Bioanalytical Method: A validated LC-MS/MS method was employed for the quantification of
zanubrutinib in human plasma.[19][20][21] The method typically involves a protein

precipitation step for sample preparation and has a linear range suitable for clinical samples.
[19][21]

Visualizations

The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a
generalized workflow for the pharmacokinetic analysis described in the experimental protocols.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.
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Caption: Generalized Workflow for Pharmacokinetic Analysis of BTK Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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